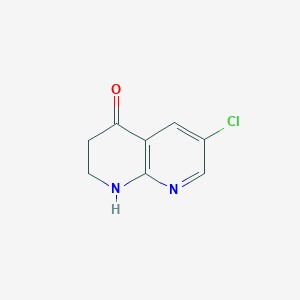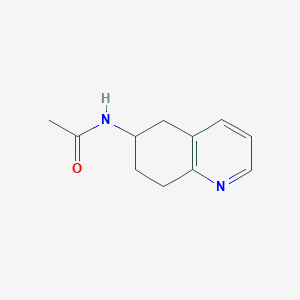
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with three methyl groups attached at positions 2, 5, and 7. It is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5,7-trimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: A simpler analog without the methyl groups.
2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the methyl substitutions at positions 2, 5, and 7.
5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Contains hydroxyl groups and a phenyl substitution.
Uniqueness
2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, solubility, and interaction with biological targets compared to its analogs .
Propriétés
Numéro CAS |
61995-63-9 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2,5,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-5,9H,6H2,1-3H3 |
Clé InChI |
LLSYTODMUIRKFN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C2=C(C=C(C=C2O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


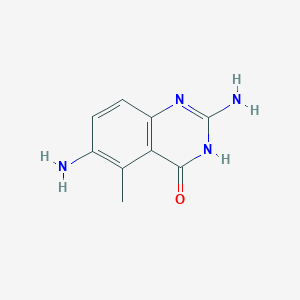
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
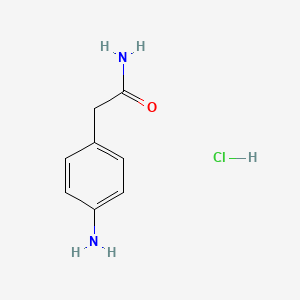
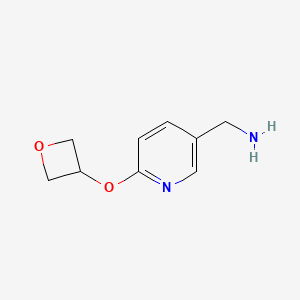
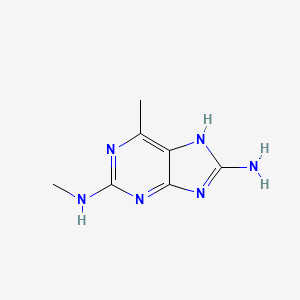
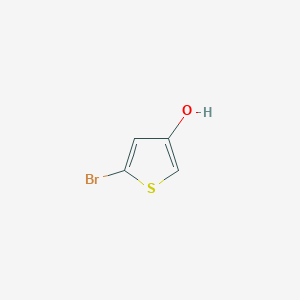
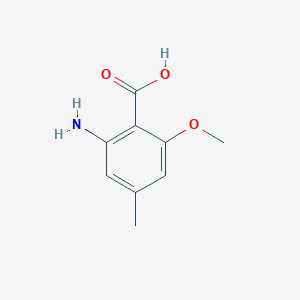
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
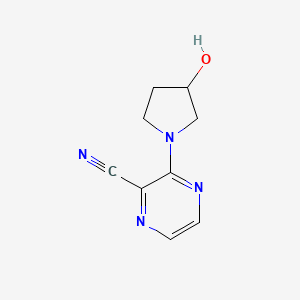
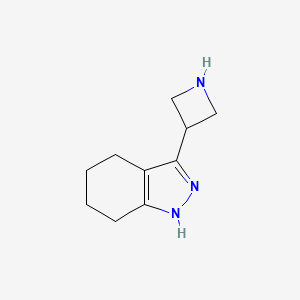
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
